![molecular formula C11H14N4O3S B2492159 N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478259-24-4](/img/structure/B2492159.png)
N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
Overview
Description
N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinecarboxamide group, an isoxazole ring, and a thienyl group, making it a unique molecule with interesting chemical properties.
Mechanism of Action
Target of Action
Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Mode of Action
Thiophene derivatives have been reported to be remarkably effective compounds with respect to their biological and physiological functions . They exhibit various activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties , suggesting that they could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring This can be achieved through the cyclization of hydroxylamine derivatives with suitable precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted isoxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide has demonstrated promising antimicrobial properties. Studies have shown that isoxazole derivatives exhibit significant activity against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
Research indicates that compounds with a thienyl group often enhance the antimicrobial efficacy due to their ability to penetrate bacterial membranes more effectively .
Anticancer Potential
Recent investigations into the anticancer properties of this compound suggest that it may serve as a lead compound for developing new anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.
In vitro studies have shown that certain isoxazole derivatives can inhibit cancer cell lines by inducing apoptosis or cell cycle arrest . The specific mechanisms of action are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar hydrazinecarboxamide derivatives:
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
Comparison with Similar Compounds
Isoxazole derivatives: Similar compounds with isoxazole rings, such as isoxazole-3-carboxylic acid.
Thienyl-containing compounds: Other molecules featuring thienyl groups, like thienylacetic acid.
Uniqueness: N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential and lead to innovative solutions in chemistry, biology, medicine, and industry.
Biological Activity
N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, also known by its CAS number 478259-24-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14N4O3S
- Molecular Weight : 282.32 g/mol
- Structure : The compound features a thienyl group and an isoxazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with isoxazole and thienyl structures often exhibit a range of biological activities, including:
- Antioxidant properties
- Antimicrobial effects
- Anti-inflammatory activity
- Anticancer potential
Antioxidant Activity
A study highlighted the antioxidant properties of thieno[2,3-c]pyrazole derivatives, suggesting that similar structures may provide protective effects against oxidative stress. The erythrocytes of Clarias gariepinus were used as biological indicators to assess the protective effects against toxins like 4-nonylphenol .
Antimicrobial and Anticancer Activities
Isoxazole derivatives have been reported to possess significant antimicrobial and anticancer activities. For instance, various studies have shown that modifications in the isoxazole structure can enhance activity against different cancer cell lines and pathogenic microorganisms .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of specific enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes selectively, which are involved in inflammatory processes.
- Modulation of cellular pathways : The compound may influence pathways related to apoptosis and cell proliferation in cancer cells.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Bindi et al. (2015) | Thienopyrazole derivatives | Demonstrated potent inhibition of aurora kinase involved in cancer progression. |
Rajanarendar et al. (2015) | Isoxazole derivatives | Showed significant anti-inflammatory activity with selectivity towards COX-2 enzyme. |
Jadhav et al. (2018) | Synthesis of isoxazoles | Highlighted the importance of structural modifications for enhancing biological activity. |
Properties
IUPAC Name |
1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-2-12-11(17)14-13-10(16)8-6-7(15-18-8)9-4-3-5-19-9/h3-5,8H,2,6H2,1H3,(H,13,16)(H2,12,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQBXSBLMEEKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1CC(=NO1)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323600 | |
Record name | 1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818695 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478259-24-4 | |
Record name | 1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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